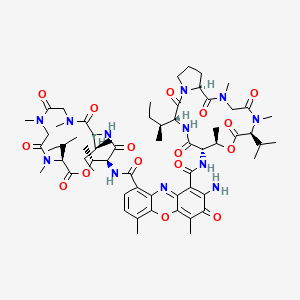

Actinomycin F4

Description

Properties

CAS No. |

1402-47-7 |

|---|---|

Molecular Formula |

C62H88N12O16 |

Molecular Weight |

1257.454 |

IUPAC Name |

2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H88N12O16/c1-18-30(7)43-59(84)71(15)25-38(75)69(13)26-39(76)72(16)49(28(3)4)61(86)88-34(11)45(56(81)65-43)67-54(79)36-23-22-32(9)52-47(36)64-48-41(42(63)51(78)33(10)53(48)90-52)55(80)68-46-35(12)89-62(87)50(29(5)6)73(17)40(77)27-70(14)58(83)37-21-20-24-74(37)60(85)44(31(8)19-2)66-57(46)82/h22-23,28-31,34-35,37,43-46,49-50H,18-21,24-27,63H2,1-17H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t30-,31-,34+,35+,37-,43+,44+,45-,46-,49-,50-/m0/s1 |

InChI Key |

QZHOBUKTWCTIMK-NVJDOSFMSA-N |

SMILES |

CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)C6CCCN6C(=O)C(NC5=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |

Origin of Product |

United States |

Microbial Isolation and Fermentative Production of Actinomycins

Identification of Producing Microorganisms

The discovery of actinomycin-producing strains typically begins with the isolation of actinomycetes from environmental samples.

The process of isolating actinomycete strains that may produce novel or specific types of actinomycins involves several key steps. Initially, environmental samples, such as soil or marine sediments, are collected. These samples undergo pretreatment, which can include physical methods like drying or chemical treatments to reduce the prevalence of more rapidly growing bacteria and fungi.

Following pretreatment, the samples are serially diluted and plated onto selective agar (B569324) media. Media such as Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA) are commonly used as they favor the growth of actinomycetes over other microorganisms. After an incubation period, which can range from days to weeks, colonies exhibiting the characteristic morphology of actinomycetes—dry, chalky, and often with aerial mycelia—are selected for further purification and characterization.

Once a pure culture is obtained, its morphological, physiological, and biochemical characteristics are determined. This can include observing its growth on different media, its ability to utilize various carbon and nitrogen sources, and its resistance to different antibiotics. These traditional methods provide a preliminary identification of the isolate.

For a more precise identification and to understand the evolutionary relationships of a new isolate, 16S rRNA gene sequencing is the standard method. The sequence of this highly conserved gene is compared with databases of known bacterial sequences to determine the genus and species of the isolate. This molecular approach provides a robust framework for classifying newly isolated actinomycin-producing strains and understanding their phylogenetic placement within the Streptomyces genus or other related genera. While this is a general methodology, specific phylogenetic analyses for Actinomycin (B1170597) F4-producing strains are not documented in the available literature.

Optimization of Fermentation Conditions for Enhanced Actinomycin Production

The yield of actinomycins from a producing strain is highly dependent on the fermentation conditions. Optimization of these parameters is a critical step in both laboratory-scale research and industrial production.

The composition of the fermentation medium plays a pivotal role in the production of actinomycins. Key components that are often optimized include:

Carbon Sources: Various carbohydrates such as glucose, fructose, starch, and glycerol (B35011) are tested to determine which supports the highest production of the target actinomycin.

Nitrogen Sources: Organic nitrogen sources like soybean meal, yeast extract, and peptone, as well as inorganic sources such as ammonium (B1175870) salts, are evaluated for their effect on antibiotic yield.

Minerals and Trace Elements: The presence of salts like sodium chloride, potassium phosphate, and magnesium sulfate (B86663) is often essential for both microbial growth and secondary metabolite production.

Environmental parameters are also crucial and are meticulously controlled during fermentation. These include:

pH: The initial pH of the medium and its control throughout the fermentation process can significantly impact enzyme activities involved in actinomycin biosynthesis.

Temperature: Each Streptomyces strain has an optimal temperature for growth and antibiotic production.

Aeration and Agitation: As actinomycetes are typically aerobic, the levels of dissolved oxygen, influenced by aeration and agitation rates, are critical for maximizing yield.

The following table provides an example of a fermentation medium used for the production of Actinomycin D by a Streptomyces strain, which illustrates the types of components that would be considered for any actinomycin fermentation.

| Component | Concentration (g/L) |

| Fructose | 21.4 |

| (NH4)2HPO4 | 0.76 |

| DL-Threonine | 1.53 |

| Soybean Meal | 15.34 |

To further enhance the production of actinomycins, advanced strategies may be employed. Co-cultivation involves growing the producing microorganism with another microbial species. The interactions between the two can sometimes trigger the expression of silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known ones. Elicitation is another technique where small molecules, known as elicitors, are added to the culture to induce a stress response in the microorganism, which can also lead to enhanced secondary metabolite production. While these strategies have been applied to the production of other antibiotics, their specific application to Actinomycin F4 has not been reported.

Biosynthetic Pathways and Enzymology of Actinomycin F4

Elucidation of the Core Actinomycin (B1170597) Biosynthetic Pathway

The fundamental biosynthetic route for actinomycins is well-established, involving the formation of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor and its subsequent linkage to two pentapeptide lactone chains. researchgate.net

The biosynthesis of the phenoxazinone chromophore of Actinomycin F4 begins with the amino acid L-tryptophan. nih.gov This precursor undergoes a series of enzymatic conversions to yield 4-methyl-3-hydroxyanthranilic acid (4-MHA), the foundational building block of the chromophore. researchgate.netnih.gov While the precise pathway can vary slightly between different actinomycin-producing strains, a common route involves the following key steps: nih.govnih.gov

Oxidation of Tryptophan: The pathway is initiated by tryptophan-2,3-dioxygenase, which converts L-tryptophan into N-formylkynurenine. nih.gov

Formyl Group Removal: An arylformamidase (kynurenine formamidase) then removes the formyl group to produce kynurenine (B1673888). nih.gov

Hydroxylation: Kynurenine is hydroxylated by kynurenine 3-monooxygenase to form 3-hydroxykynurenine (3-HK). mdpi.com

Methylation: A crucial step is the methylation of 3-HK by a methyltransferase, yielding 3-hydroxy-4-methylkynurenine (4-MHK). nih.govnih.gov This methylation is a key branching point from primary tryptophan metabolism.

Side-Chain Cleavage: Finally, the enzyme hydroxykynureninase catalyzes the cleavage of the alanine (B10760859) side chain from 4-MHK to produce the final precursor, 4-MHA. mdpi.comnih.gov

In some organisms like Streptomyces antibioticus, an alternative route has been identified where tryptophan is first converted to 3-hydroxyanthranilic acid (3-HA), which is then directly methylated to form 4-MHA by a specific methyltransferase. nih.govnih.gov

Table 1: Key Enzymes in 4-MHA Biosynthesis

| Enzyme | Gene (Example from S. chrysomallus) | Function |

|---|---|---|

| Tryptophan-2,3-dioxygenase | acmH |

Converts Tryptophan to N-formylkynurenine mdpi.com |

| Arylformamidase | acnG |

Converts N-formylkynurenine to Kynurenine mdpi.com |

| Kynureninase | acnL |

Cleaves 4-MHK to form 4-MHA mdpi.com |

| Methyltransferase | acnM |

Methylates 3-hydroxykynurenine (3-HK) mdpi.com |

The two pentapeptide lactone side chains of this compound are assembled by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov These enzymes function as a molecular assembly line, with distinct domains responsible for selecting, activating, and linking the specific amino acid building blocks. nih.gov

An NRPS is typically organized into modules, with each module responsible for the incorporation of one amino acid. A typical elongation module contains the following core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

The assembly of the actinomycin pentapeptide lactone is catalyzed by a system of four NRPS enzyme subunits, often designated as actinomycin synthetases (ACMS) I, II, and III. nih.govresearchgate.net

ACMS I: Functions as the initiation module, activating the 4-MHA precursor. nih.gov

ACMS II & ACMS III: These large subunits contain the subsequent elongation modules for the five amino acids of the peptide chain. nih.gov

For this compound, the specific amino acids incorporated are L-threonine, D-valine, sarcosine (B1681465), L-sarcosine, and N-methyl-L-valine. The A-domains within the corresponding NRPS modules exhibit substrate specificity for these particular amino acids. The final domain on the assembly line is a Thioesterase (TE) domain , which catalyzes the release of the fully assembled pentapeptide chain and its cyclization into the lactone ring. nih.gov

The structural diversity among natural actinomycins arises from variations in the amino acid sequence of the peptide chains and from post-assembly modifications. nih.gov In the case of this compound, the presence of a γ-oxo-proline residue (if it were present, as it is in related compounds) would be a result of such a modification.

Research on the biosynthesis of related compounds like actinomycin X₀β and X₂ has shown that the oxidation of proline residues is catalyzed by a specific cytochrome P450 enzyme. nih.govnih.gov It is highly probable that a similar enzymatic process is responsible for the formation of modified proline residues found in other actinomycin variants. After the formation of two identical 4-MHA-pentapeptide lactone monomers, they undergo a dimerization reaction. This final step is catalyzed by a phenoxazinone synthase (PHS), which oxidatively condenses the two 4-MHA moieties to form the characteristic phenoxazinone chromophore of the mature actinomycin molecule. nih.govnih.gov

Genetic Basis of Actinomycin Biosynthesis

The enzymes required for actinomycin production are encoded by a set of genes physically clustered together on the chromosome of the producing organism, known as a Biosynthetic Gene Cluster (BGC). nih.gov

The actinomycin (acm) BGC has been identified and characterized in several Streptomyces species, including S. chrysomallus and S. antibioticus. nih.govnih.gov In S. chrysomallus, the cluster spans approximately 50 kb and contains 28 biosynthetic genes. nih.govresearchgate.net A remarkable feature of this cluster is the presence of two large inverted repeats, creating a "hall of mirrors" genetic architecture. nih.gov

The BGC contains all the necessary genetic information for producing the final molecule:

NRPS Genes: Genes such as acmA, acmB, and acmC encode the large actinomycin synthetase enzymes. researchgate.net

4-MHA Biosynthesis Genes: A sub-cluster of genes (acnG, acnH, acnL, acnM) encodes the enzymes for the conversion of tryptophan to 4-MHA. mdpi.com

Modification and Final Assembly Genes: The cluster includes genes for enzymes like phenoxazinone synthase and potentially cytochrome P450 monooxygenases for post-assembly modifications. nih.gov

Regulatory and Resistance Genes: Genes involved in controlling the expression of the cluster and providing self-resistance to the producing organism are also present. researchgate.net

Table 2: Representative Genes in the Actinomycin Biosynthetic Gene Cluster

| Gene(s) | Encoded Protein/Function | Reference |

|---|---|---|

acmA, acmB, acmC |

Non-Ribosomal Peptide Synthetases (NRPSs) | researchgate.net |

acnG, acnH, acnL, acnM |

Enzymes for 4-MHA biosynthesis from tryptophan | mdpi.com |

acnP |

Cytochrome P450, likely for proline hydroxylation | nih.gov |

acnW, acnU4, acnR, acnO |

Putative positive regulatory genes | mdpi.com |

phsA |

Phenoxazinone synthase, for chromophore formation | researchgate.net |

The production of this compound, like other secondary metabolites, is tightly regulated to coincide with specific phases of the bacterial life cycle, often triggered by nutrient limitation. nih.gov The expression of the acm BGC is controlled at multiple levels.

Transcriptional Regulation: The expression of phenoxazinone synthase (PHS) in S. antibioticus is regulated at the level of mRNA synthesis. nih.gov Studies in S. costaricanus have identified several genes within the cluster, such as acnW, acnU4, and acnR, that appear to function as positive regulators; their inactivation leads to decreased actinomycin production. mdpi.com

Catabolite Repression: Actinomycin synthesis is subject to catabolite repression, particularly by glucose. researchgate.net The presence of readily available carbon sources like glucose represses the expression of key biosynthetic enzymes, including PHS and actinomycin synthetase I. nih.govresearchgate.net This ensures that antibiotic production occurs primarily during the stationary phase when primary nutrient sources are depleted.

Precursor Availability: The regulation of the tryptophan metabolic pathway is also crucial. The cell must balance the use of tryptophan for primary metabolism (such as NAD+ synthesis) and its diversion towards the production of the 4-MHA precursor for actinomycin. researchgate.net

Mutational studies in S. chrysomallus have identified distinct classes of mutations that affect actinomycin production, pointing to separate genetic loci for the regulation of synthetase expression and for the biosynthesis of the 4-MHA precursor. nih.gov

Unraveling Shunt Pathways and Novel this compound Biosynthesis

The biosynthesis of the actinomycin core structure begins with the formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), derived from the amino acid tryptophan. This is followed by the assembly of two pentapeptide lactone rings onto the 4-MHA core, a process catalyzed by non-ribosomal peptide synthetases (NRPSs). Variations in the amino acid composition of these pentapeptide chains give rise to the different actinomycin congeners.

Discovery of Shunt Products and Alternative Biosynthetic Routes

While the canonical actinomycin biosynthetic pathway is well-documented, research has unveiled the existence of "shunt pathways," where intermediates are diverted from the main production line to generate alternative products. These discoveries open up the possibility that this compound may arise from such an alternative route.

One notable example of shunt products in actinomycin biosynthesis is the discovery of actinrhater A and actinrhater B. These compounds are derivatives of the key precursor 4-MHA, suggesting a branch point in the early stages of the biosynthetic pathway. The identification of these molecules indicates that the metabolic grid for actinomycin synthesis is more complex than a simple linear progression and can lead to a diversity of chemical structures. While not directly leading to this compound, the existence of such shunt pathways provides a framework for understanding how structural variations, like those in this compound, can occur.

The specific structural details of this compound, as indicated by its molecular formula C62H88N12O16, point to a unique amino acid composition in its pentapeptide lactone rings compared to more common actinomycins like Actinomycin D. The Actinomycin F-series, including F1, F2, F3, and F4, represents a distinct subgroup of these antibiotics, first described by Brockmann in 1961. Understanding the precise amino acid sequence of this compound is critical to elucidating its exact biosynthetic origin, which may involve the incorporation of alternative amino acid precursors through a dedicated shunt pathway.

Enzymatic Activities Involved in Specific this compound Modifications

The unique structure of this compound necessitates the action of specific enzymes that can incorporate and modify its constituent amino acids. The core enzymatic machinery for actinomycin biosynthesis resides in the actinomycin biosynthetic gene cluster (BGC), which encodes the necessary NRPSs and tailoring enzymes.

The assembly of the pentapeptide chains is carried out by large, multi-domain NRPS enzymes. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. Therefore, the unique amino acid composition of this compound is directly determined by the substrate specificity of the adenylation (A) domains within its cognate NRPS. It is hypothesized that the BGC of the this compound-producing organism contains an NRPS with A-domains that specifically recognize the amino acids that constitute the F4 variant.

Furthermore, modifications to the incorporated amino acids can occur, catalyzed by "tailoring" enzymes also encoded within the BGC. These enzymes can include methyltransferases, hydroxylases, and oxidases, which add further diversity to the final actinomycin structure. For example, the formation of N-methylated amino acids, a common feature in actinomycins, is carried out by specific methyltransferase domains within the NRPS or by standalone methyltransferase enzymes.

To fully comprehend the enzymatic basis for this compound biosynthesis, the identification and characterization of the specific NRPS and tailoring enzymes from an this compound-producing organism are required. This would involve genome sequencing of the producing strain to identify the actinomycin BGC and subsequent biochemical assays to determine the function of the encoded enzymes.

Structural Characterization Methodologies for Actinomycin F4 and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of complex natural products like Actinomycin (B1170597) F4. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of actinomycins in solution. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13), provide information about the chemical environment of individual atoms. The chemical shifts, signal integrations, and coupling constants in the ¹H NMR spectrum help identify the specific amino acid residues and their modifications, such as N-methylation.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks within each amino acid residue.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the individual amino acid residues to form the pentapeptide chains and linking these chains to the phenoxazinone chromophore.

| Technique | Information Obtained | Example Application for Actinomycin F4 |

|---|---|---|

| ¹H NMR | Chemical shifts and couplings of protons. | Identifies α-protons of amino acids, N-methyl groups of sarcosine (B1681465) and N-methyl-valine. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Assigns carbonyl carbons of the peptide backbone and aromatic carbons of the chromophore. |

| COSY | Correlates J-coupled protons. | Establishes the spin systems for threonine, allo-isoleucine, and proline residues. |

| HMBC | Shows long-range H-C correlations. | Links amino acids together and connects the peptide rings to the chromophore. |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org For this compound, the molecular formula has been established as C₆₁H₉₀N₁₂O₁₆. archive.org

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. In an MS/MS experiment, the parent ion corresponding to the intact molecule is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide chains, as characteristic losses correspond to individual residues. This sequencing data complements NMR results to provide a comprehensive structural picture. Advanced techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) offer even greater resolution and mass accuracy.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆₁H₉₀N₁₂O₁₆ | archive.org |

| CAS Registry Number | 1402-47-7 | pageplace.de |

| Primary MS Technique | High-Resolution Electrospray Ionization (HR-ESI-MS) | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and rapid method used to identify the characteristic chromophore of the actinomycin family. All actinomycins, including this compound, possess a 2-aminophenoxazin-3-one chromophore, which exhibits distinct absorption maxima in the visible and UV regions of the electromagnetic spectrum. Typically, actinomycins show a strong absorption band in the visible range at approximately 440-450 nm, which is responsible for their reddish color, along with absorptions in the UV range. This technique serves as a quick preliminary identification tool during the isolation process. rsc.org

Chromatographic Separation and Purification Techniques

The isolation of this compound from a complex mixture produced by Streptomyces species requires robust separation methods to achieve high purity for structural analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and analysis of actinomycins. Due to the subtle structural differences between various actinomycin analogues (often differing by only one or two amino acid residues), high-resolution separation is necessary. Reversed-phase HPLC, using columns such as C18, is commonly employed. rsc.org

A solvent gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the different actinomycin components from the column based on their polarity. The retention time of this compound under specific HPLC conditions is a key identifying characteristic. Analytical HPLC is used to assess the purity of a sample, while preparative HPLC is used to isolate larger quantities of the pure compound. Ultra-High-Performance Liquid Chromatography (UPLC) offers faster separation times and higher resolution compared to traditional HPLC.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is an indispensable technique for the isolation and purification of this compound and its analogues from complex fermentation broths. The choice of stationary phase and solvent system is critical for achieving high-resolution separation of these structurally similar compounds. Commonly employed stationary phases include silica gel and Sephadex LH-20, each offering distinct separation properties.

Silica gel chromatography is a form of normal-phase chromatography where separation is based on the polarity of the molecules. More polar compounds interact more strongly with the stationary silica gel and thus elute later than less polar compounds. For the separation of actinomycins, a gradient of solvents with increasing polarity is typically used. For instance, a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) is often employed. The initial mobile phase is less polar (higher DCM percentage), and the polarity is gradually increased by increasing the percentage of methanol to elute the more tightly bound actinomycins. researchgate.net

Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. Smaller molecules can enter the pores of the resin and are therefore eluted later, while larger molecules are excluded from the pores and elute earlier. This method is particularly useful for separating actinomycins from other fermentation products and for fractionation of the actinomycin complex itself. Acetone is a commonly used solvent for Sephadex LH-20 chromatography in the purification of actinomycins. researchgate.net

The following table summarizes typical column chromatography conditions used in the purification of actinomycin analogues.

| Stationary Phase | Column Dimensions | Mobile Phase/Eluent | Application |

| Silica Gel | 25 x 4 cm | Dichloromethane/Methanol (4:1) | Flash chromatography for initial purification. researchgate.net |

| Sephadex LH-20 | 100 x 2.5 cm | Acetone | Size-exclusion chromatography for fractionation. researchgate.net |

| Sephadex LH-20 | 50 x 2.5 cm | Acetone | Further purification of fractions. researchgate.net |

Computational Chemistry Approaches for Structural Prediction and Validation

Computational chemistry provides powerful tools for the prediction and validation of the three-dimensional structures of this compound and its analogues. These in silico methods complement experimental data from techniques like NMR and X-ray crystallography, offering insights into molecular conformation, stability, and interactions.

Molecular modeling is a fundamental approach used to generate 3D structures of molecules. For novel actinomycin analogues, homology modeling can be employed to build a model based on the known crystal structure of a closely related compound, such as Actinomycin D. This involves aligning the amino acid sequence of the target actinomycin with the template structure and building the 3D model accordingly.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms in a molecule, MD can be used to assess the stability of a predicted 3D structure of this compound in a simulated biological environment, such as in water or in complex with DNA. These simulations can reveal preferred conformations and intermolecular interactions, such as hydrogen bonds, that stabilize the structure. For instance, MD simulations have been used to calculate the free energy of complexation of actinomycin and its derivatives with DNA, providing insights into the structural stability of these complexes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode to DNA. This information is crucial for understanding its mechanism of action and for validating the predicted 3D structure of the actinomycin-DNA complex. The accuracy of docking can be assessed by comparing the predicted binding modes with experimental data for similar actinomycins.

The table below outlines the application of various computational chemistry approaches in the structural analysis of actinomycins.

| Computational Method | Application | Key Insights |

| Molecular Modeling | Generation of 3D structures of this compound and analogues. | Provides a starting point for further computational analysis. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of predicted 3D structures and their complexes (e.g., with DNA). | Elucidates conformational dynamics and stabilizing interactions. |

| Molecular Docking | Prediction of the binding orientation of this compound to its biological target (e.g., DNA). | Validates the 3D structure in the context of its biological function. |

Molecular Mechanisms of Action of Actinomycin F4

Other Proposed Biochemical and Cellular Effects

Induction of p53-mediated Cellular Responses

Actinomycin (B1170597) D (ActD) plays a significant role in modulating the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest, DNA repair, and apoptosis. The compound's impact on p53 is concentration-dependent and involves intricate signaling cascades.

At low, cytostatic concentrations, ActD can induce ribosomal stress. This cellular stress leads to a reduction in the function of MDM2, a key negative regulator of p53. The diminished MDM2 activity results in the stabilization and subsequent activation of p53, allowing it to accumulate and exert its transcriptional functions researchgate.netoncotarget.com. Concurrently, at higher, cytotoxic concentrations, ActD acts as a potent transcription blocker by intercalating into DNA and stabilizing topoisomerase-DNA complexes, thereby inhibiting RNA polymerase elongation nih.govdrugbank.comcellsignal.com. This transcriptional inhibition also contributes to a decrease in MDM2 levels, further promoting p53 stabilization and activation oncotarget.com.

Research has identified the phosphatidylinositol 3-kinase (PI3K)/AKT pathway as crucial for mediating ActD-induced p53 expression. ActD treatment leads to the phosphorylation of AKT at Ser473, indicating its full activation, which in turn influences p53 levels oncotarget.com. Studies have also documented the accumulation of both p53 and MDM2 proteins following ActD exposure oncotarget.com. Furthermore, low-dose ActD has been shown to reactivate the tumor-suppressive function of p53 and re-express p53-dependent genes, such as the pro-apoptotic gene PUMA, which are often silenced in cancer cells oncotarget.com. The induction of p53 transcriptional activity by ActD has been observed in various cell types, demonstrating a time-dependent increase in activity oncotarget.com.

Table 1: Effects of Actinomycin D on p53 Pathway Components and Activity

| Concentration | Cell Type/Context | Measured Parameter | Observation | Citation |

| 5 nM | EP1NS cells | p53 protein | Progressive increase | oncotarget.com |

| 5 nM | EP1NS cells | MDM2 protein | Progressive increase | oncotarget.com |

| 10 nM | EP1NS cells | p21 protein | High expression | oncotarget.com |

| 50-200 nM | EP1NS cells | p21 protein | Expression reached plateau | oncotarget.com |

| 0.5-5 nM | EP1NS cells | MDM2 protein | Dramatic increase | oncotarget.com |

| 10 nM | EP1NS cells | MDM2 protein | Downregulated | oncotarget.com |

| 10 nM | 293/293T cells | p53 transcriptional activity | Increased from 12h to 24h | oncotarget.com |

| 10 nM | HepG2 cells | p53 transcriptional activity | Reached plateau at 12h | oncotarget.com |

Potential for Free Radical Formation and Photodynamic Activity

Electron paramagnetic resonance (EPR) spin trapping studies have identified the superoxide (B77818) radical anion (O₂•⁻) and the radical anion of Actinomycin D itself as significant intermediates formed during the photodynamic process nih.gov. A proposed mechanism for this activity involves electron transfer from a DNA base to an excited state of Actinomycin D. This interaction significantly enhances the photosensitization of DNA, making it more susceptible to damage nih.gov.

The generation of ROS and free radicals through photodynamic action can induce oxidative stress within cells, leading to cellular damage and triggering various cytotoxic mechanisms, including apoptosis and necrosis rsc.orgresearchgate.netrsc.org. This inherent photodynamic capability suggests potential applications for Actinomycin D in photodynamic therapy (PDT) or in developing methods for controlled DNA cleavage nih.gov.

Preclinical Investigation of Actinomycin F4 Biological Activities in Model Systems

In Vitro Studies: Cellular Models and Assays

In vitro studies are fundamental for dissecting the cellular and molecular responses elicited by Actinomycin (B1170597) F4. These investigations employ a range of cell lines and sophisticated assays to elucidate its impact on cellular processes.

Cell Line Selection and Culture Methodologies

The selection of appropriate cell lines is critical for in vitro preclinical studies, as different cell types exhibit varying sensitivities and response mechanisms to cytotoxic agents. Actinomycin D (a closely related and extensively studied analogue) has been evaluated in numerous cancer cell lines, often cultured using standard 2D monolayer techniques.

HepG2, Huh7, and Chang cells: These human hepatocellular carcinoma cell lines have been utilized to study the mechanism of Actinomycin D, with HepG2 cells often chosen due to high expression of stem cell biomarkers mdpi.com.

SiHa cervical cancer cells: These cells have been employed to investigate apoptosis biomarkers following Actinomycin D treatment nih.gov.

MG63 human osteosarcoma cells: Studies have examined the effects of Actinomycin D on proliferation and apoptosis in this cell line nih.gov.

MCF-7, K562, and A549 tumor cell lines: These lines have been used to assess the cytotoxic effects of Actinomycin D and its analogues nih.gov.

Standard cell culture methodologies, typically involving 2D monolayer cultures maintained in incubators with controlled temperature and CO2 levels, are commonly employed mdpi.comatcc.org. While 3D culture models offer a more physiologically relevant environment, the majority of published studies on Actinomycin D's direct cellular effects have utilized 2D cultures, facilitating ease of handling and high-throughput screening mdpi.comatcc.org.

Assays for Measuring Molecular and Cellular Responses

A variety of assays are used to quantify the biological effects of Actinomycin F4 at the molecular and cellular levels. These typically focus on cell viability, proliferation, cell cycle progression, and programmed cell death (apoptosis).

Cell Cycle Analysis: Flow cytometry, often using propidium (B1200493) iodide (PI) staining, is a standard method to assess cell cycle distribution. Actinomycin D has been shown to increase the sub-G0/G1 population, indicative of cell cycle arrest or DNA fragmentation mdpi.com. Other studies have identified G1/S phase arrest as a response to actinomycin treatment tocris.com.

Apoptosis Assays: The induction of apoptosis is a key mechanism of action for many actinomycins. Assays commonly employed include:

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry using Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic or necrotic cells) is widely used to quantify apoptotic populations mdpi.comnih.gov.

Caspase Activity Assays: Measurement of activated caspases (e.g., caspase-3, caspase-7) via flow cytometry or biochemical methods indicates the activation of apoptotic pathways mdpi.comnih.gov.

Hoechst Staining: This vital stain can identify morphological changes associated with apoptosis, such as nuclear fragmentation and condensation nih.gov.

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, often assessed using dyes like JC-1 or specific fluorescent probes, can indicate early apoptotic events mdpi.com.

DNA Fragmentation Assays: Gel electrophoresis or flow cytometry-based methods can detect DNA fragmentation, a hallmark of late-stage apoptosis mdpi.com.

Molecular Marker Analysis: Western blotting is used to quantify protein levels of key regulatory molecules. For instance, Actinomycin D treatment has been shown to downregulate cyclins (e.g., cyclin A, D1, E), which are critical for cell cycle progression nih.gov. It can also affect the expression of signaling pathway components mdpi.com.

mRNA Stability Assays: Actinomycin D is also utilized as a transcription inhibitor in mRNA stability assays. By blocking new mRNA synthesis, researchers can measure the decay rates of existing mRNA transcripts to understand post-transcriptional regulation nih.gov.

Table 1: Common In Vitro Assays for Actinomycin D

| Assay Type | Specific Method(s) | Measured Response | References |

| Cell Cycle Analysis | Flow Cytometry (Propidium Iodide Staining) | Cell cycle distribution (G1, S, G2/M phases), sub-G0/G1 population (apoptosis) | mdpi.com |

| Apoptosis Detection | Flow Cytometry (Annexin V/PI Staining) | Early and late apoptotic cells | mdpi.comnih.gov |

| Flow Cytometry (Caspase-3, Caspase-7 activity) | Activation of apoptotic executioner caspases | mdpi.comnih.gov | |

| Hoechst Staining | Nuclear fragmentation and condensation | nih.gov | |

| Mitochondrial Membrane Potential Assays (e.g., JC-1) | Mitochondrial dysfunction | mdpi.comnih.gov | |

| Cell Viability/Proliferation | MTT Assay, Crystal Violet Staining | Cell metabolic activity, cell number | mdpi.comnih.govnih.gov |

| Molecular Analysis | Western Blotting | Protein levels of cell cycle regulators (e.g., cyclins), signaling molecules | mdpi.comnih.gov |

| DNA Fragmentation Gel Electrophoresis | DNA laddering indicative of apoptosis | mdpi.com | |

| Transcription Inhibition | mRNA Stability Assay (using Actinomycin D to block transcription) | mRNA decay rates, post-transcriptional regulation | nih.gov |

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) methodologies are designed to rapidly assess the biological activity of large compound libraries against specific targets or cellular pathways bmglabtech.comnih.govmdpi.com. While the provided literature does not detail specific HTS campaigns focused on this compound for its own activity profiling, the general principles of HTS are applicable. Such screens would typically involve automated liquid handling, miniaturized assay formats, and sensitive detection systems to identify compounds that modulate specific cellular responses, such as cell proliferation or apoptosis induction. Activity profiling in HTS can involve deriving parameters like EC50 (half-maximal effective concentration) and analyzing concentration-response curves to characterize a compound's potency and efficacy nih.govnih.gov.

In Vivo Studies: Animal Models and Systemic Effects

In vivo studies are essential for evaluating the efficacy and systemic effects of this compound in a complex biological system, providing insights into its therapeutic potential and challenges before human trials.

Selection of Appropriate Animal Models for Preclinical Efficacy

The selection of suitable animal models is paramount for accurately predicting a drug's performance in humans. For this compound and related compounds, studies have utilized various immunocompromised rodent models to assess anticancer efficacy.

NOD/SCID Mice: These mice, lacking functional T and B lymphocytes and NK cells, are commonly used in xenograft models where human cancer cells are implanted. Preclinical assessments of dactinomycin (B1684231) (Actinomycin D) in models of infant acute lymphoblastic leukemia have employed NOD/SCID mice to evaluate therapeutic efficacy nih.gov.

Other Immunocompromised Rodent Models: Various strains of immunocompromised mice, such as athymic nude mice, are also utilized in xenograft models to study the in vivo efficacy of anticancer agents researchgate.net.

Chemical Synthesis and Semisynthesis of Actinomycin F4 and Its Analogues

Total Chemical Synthesis Approaches for Actinomycin (B1170597) F4

Total synthesis of actinomycin analogues, including those structurally similar to Actinomycin F4, provides access to compounds with precise, predetermined modifications that are not achievable through biosynthetic or semisynthetic methods.

A highly convergent, solid-phase synthetic strategy has been developed for actinomycin analogues. nih.gov This approach leverages the strengths of solid-phase peptide synthesis (SPPS), which simplifies the purification process by anchoring the growing peptide chain to an insoluble resin. Key features of this methodology include:

Fmoc Solid-Phase Peptide Synthesis: The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of amino acids is a cornerstone of this strategy.

Side-Chain to Side-Chain Cyclization: The crucial pentapeptide lactone rings are formed by cyclization between the side chains of appropriate amino acid residues while the peptide is still attached to the solid support.

Chemoselective Cleavage: A specific chemical reaction is used to release the synthesized peptide from the resin.

Segment Condensation: The final step involves the joining of two presynthesized peptide fragments to form the complete molecule. nih.gov

This convergent approach is not only efficient but also amenable to the creation of diverse molecular libraries. nih.gov

The segment condensation step in the convergent synthesis is particularly powerful for generating analogues. nih.gov It allows for the implementation of "double-combinatorial chemistry," where two separate combinatorial libraries of peptide fragments can be reacted with each other. nih.gov This exponentially increases the number of unique actinomycin analogues that can be produced. nih.govyoutube.com

Combinatorial chemistry involves the systematic synthesis of a large number of different but structurally related molecules. wikipedia.org In the context of actinomycin synthesis, this means creating libraries of peptides with varied amino acid sequences. By combining different peptide libraries, researchers can rapidly generate a vast array of analogues for screening and identifying compounds with improved properties. nih.govwikipedia.org This diversity-oriented synthesis approach is a paradigm shift from traditional methods that focus on creating a single target molecule. youtube.com

The synthesis of complex chromopeptides like actinomycins is fraught with challenges. nih.gov A primary obstacle is the tendency of hydrophobic peptides to aggregate and precipitate in standard solvents, which complicates every step of the synthesis and purification process. nih.gov There is no single, universal protocol for successfully synthesizing these "difficult sequences". nih.gov

Innovations to overcome these challenges include:

Specialized Solvents: The addition of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to the standard N,N-dimethylformamide (DMF) can improve the solubility of aggregating peptides during coupling reactions. nih.gov

O-acyl Isopeptide Strategy: This method involves creating a more soluble isopeptide intermediate that can be later rearranged to the native peptide backbone. nih.gov

The ultimate goal of these synthetic endeavors is to produce sufficient quantities of purified chromopeptides for detailed structural and functional analysis. nih.gov

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, which involves the chemical modification of the naturally produced actinomycin scaffold, offers a more direct route to novel analogues. These strategies have focused on both the peptide lactone rings and the phenoxazone chromophore. researchgate.netnih.gov

The amino acid composition of the pentapeptide rings is a key determinant of biological activity. gpatindia.com Researchers have synthesized analogues of Actinomycin D, a closely related compound, with specific amino acid substitutions to probe these relationships. nih.gov

Examples of such modifications include:

Replacing both N-methylvaline residues with N-methylleucine. nih.gov

Substituting both sarcosine (B1681465) residues with N-[2-(methoxycarbonyl)ethyl]glycine. nih.gov

Replacing one or both D-valine residues with D-threonine. nih.gov

These changes can significantly impact the molecule's conformation, DNA binding affinity, and biological activity. nih.gov For instance, the replacement of L-proline with L-pipecolic acid can alter the spectrum of activity, inhibiting gram-positive bacteria but not gram-negative ones. gpatindia.com

The phenoxazone chromophore is essential for the DNA intercalating activity of actinomycins. rsc.org Modifications to this ring system have been explored to create analogues with improved therapeutic properties. researchgate.netnih.gov A notable strategy involves substitution at the 7-position of the chromophore. researchgate.netnih.gov

For example, 7-(2,3-Epoxypropoxy)actinomycin D has been synthesized. nih.gov While this analogue binds to DNA in a manner similar to the parent compound, it exhibits significantly lower toxicity in mice while retaining high cytotoxicity against leukemia cells. nih.gov This suggests that modifications at the 7-position can lead to an improved therapeutic index. nih.gov Other modifications have included the introduction of an amino group at position 2 or substitutions at positions 4, 6, and 8. researchgate.net An analogue where the phenoxazone core was replaced entirely with a phenazine (B1670421) system has also been synthesized, though it showed weaker DNA binding. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Detailed structure-activity relationship (SAR) studies specifically focused on this compound are not extensively documented in the public domain. However, a wealth of information on the SAR of other actinomycins, particularly Actinomycin D, provides a strong framework for understanding how the structural features of this compound and its potential analogues likely influence their biological activity. nih.govgpatindia.com The biological activity of actinomycins is intrinsically linked to their ability to bind to DNA and inhibit transcription. nih.gov

Correlating Structural Features with Biological Activities

The Phenoxazinone Chromophore: This planar system is responsible for intercalating into the DNA double helix, primarily at G-C rich sequences. nih.gov The 2-amino group of the chromophore is crucial for this interaction, forming a key hydrogen bond with a guanine (B1146940) residue. Any modification that removes or sterically hinders this group dramatically reduces DNA binding and cytotoxicity.

The Pentapeptide Lactone Rings: These rings are not merely passive appendages; they bind to the minor groove of DNA and contribute significantly to the stability and sequence specificity of the DNA-drug complex. gpatindia.com The conformation of these peptide rings is critical.

Amino Acid Composition: The specific amino acids within the pentapeptide rings are major determinants of biological activity. gpatindia.com

Proline/Sarcosine Site: this compound is an analogue of Actinomycin C3 where one proline residue is replaced by sarcosine. acs.org The presence of proline or its analogues at this position influences the conformation of the peptide ring. Complete replacement of both proline residues with pipecolic acid has been shown to reduce biological activity and DNA binding capacity. gpatindia.com The substitution of proline with sarcosine in the F-series actinomycins leads to a family of compounds with varying activities.

D-Valine/D-Alloisoleucine Site: this compound contains one D-valine and one D-alloisoleucine residue. This variation at the second position of the pentapeptide chains is characteristic of the Actinomycin C complex (C1, C2, C3). This substitution is known to modulate the biological activity, though often subtly.

N-Methylvaline Site: The N-methylated valine at the fifth position is also important. Replacement of both N-methylvalines in Actinomycin D with N-methylleucine resulted in an analogue with comparable in vitro antitumor activity at much lower concentrations, suggesting that modifications at this site can significantly enhance potency. nih.gov

The table below summarizes the structural differences between this compound and related C-series actinomycins.

| Compound | Peptide Ring α (Position 2') | Peptide Ring β (Position 2') | Peptide Ring α (Position 3') | Peptide Ring β (Position 3') |

| Actinomycin C1 (D) | D-Valine | D-Valine | L-Proline | L-Proline |

| Actinomycin C2 | D-Alloisoleucine | D-Valine | L-Proline | L-Proline |

| Actinomycin C3 | D-Alloisoleucine | D-Alloisoleucine | L-Proline | L-Proline |

| Actinomycin F3 | D-Alloisoleucine | D-Alloisoleucine | Sarcosine | Sarcosine |

| This compound | D-Alloisoleucine | D-Alloisoleucine | L-Proline | Sarcosine |

This table is generated based on the described relationships between C-series and F-series actinomycins. acs.org

Rational Design of Improved this compound Analogues

The rational design of improved this compound analogues would leverage the existing SAR knowledge to create new molecules with enhanced therapeutic properties, such as increased tumor selectivity, greater potency, or the ability to overcome drug resistance.

Key strategies for rational design include:

Modification of the Peptide Rings:

Introducing Novel Amino Acids: The biosynthesis of actinomycins can be manipulated through precursor-directed biosynthesis, where unnatural amino acid analogues are fed to the producing organism. nih.gov For instance, feeding halogenated or methoxy-substituted 4-methyl-3-hydroxyanthranilic acid (4-MHA) analogues to a mutant strain of Streptomyces costaricanus led to the production of new actinomycin analogues with potent antimicrobial activities. nih.gov A similar approach could be used to introduce novel amino acids into the peptide backbones of this compound.

Site-Specific Modifications: Based on SAR, specific positions within the pentapeptide rings can be targeted for modification. For example, replacing D-valine with D-threonine introduces a hydroxyl group that could be used as a handle for conjugation to carrier molecules. nih.gov This strategy aims to create analogues with functionalities suitable for creating ADCs or other targeted constructs.

Alteration of the Chromophore: While the core phenoxazinone structure is essential for intercalation, minor modifications could be explored. Halogenation of the chromophore has been achieved through mutasynthesis, yielding analogues with impressive antimicrobial activity, in some cases with low cytotoxicity, suggesting a potential decoupling of antimicrobial and anticancer effects. nih.gov

Semisynthesis: Semisynthetic approaches allow for more controlled chemical modifications than biosynthetic methods. For example, the monomeric chromo-pentapeptidelactone protactin (B1679733) has been converted semisynthetically to new actinomycins by ferricyanide (B76249) oxidation. researchgate.net This provides a route to creating heterodimeric actinomycins that would be inaccessible through biosynthesis.

The table below outlines potential design strategies and their rationale for creating improved this compound analogues.

| Design Strategy | Rationale | Potential Outcome |

| Introduce fluorinated proline analogues | Enhance binding affinity and metabolic stability. | Increased potency and duration of action. |

| Replace D-alloisoleucine with a more lipophilic amino acid | Improve cell membrane permeability. | Enhanced cellular uptake and cytotoxicity. |

| Attach a polyethylene (B3416737) glycol (PEG) chain to a non-critical amino acid | Increase solubility and circulation half-life. | Improved pharmacokinetic properties. |

| Create heterodimers via semisynthesis | Combine the structural features of this compound with another actinomycin analogue. | Novel activity profile or altered DNA binding specificity. |

The ultimate goal of these design strategies is to generate novel actinomycin compounds that retain the potent cell-killing ability of the parent molecule but exhibit a more favorable therapeutic profile, making them more effective and safer anticancer agents.

Mechanisms of Resistance to Actinomycin F4

Cellular Permeability Alterations and Efflux Mechanisms

One of the primary ways cells develop resistance to actinomycins is by preventing the drug from reaching its intracellular target, the DNA. This is achieved by modifying the cell envelope to reduce drug uptake or by actively pumping the drug out of the cell.

Changes in the composition and structure of the cell wall and plasma membrane can significantly decrease the passive influx of drugs. This has been identified as a key resistance mechanism for Actinomycin (B1170597) D.

Bacterial Resistance: Early studies on Bacillus subtilis demonstrated that strains resistant to Actinomycin D had acquired an altered cell-wall permeability. nih.govoaepublish.com These resistant bacteria were unable to take up the drug from the surrounding medium, rendering it ineffective. nih.govnih.gov Critically, the DNA extracted from these resistant strains could still bind to actinomycin to the same extent as DNA from susceptible strains, confirming that the resistance was due to a lack of uptake rather than a change in the target itself. oaepublish.comnih.gov

Mammalian Cell Resistance: A similar mechanism has been observed in mammalian cells. Chinese hamster cell lines made resistant to Actinomycin D showed evidence of reduced drug permeability. semanticscholar.org These findings suggest that alterations in the cell membrane that limit the transport of Actinomycin F4 into the cell are a plausible and potent mechanism of resistance.

Efflux pumps are transmembrane proteins that actively transport substrates, including toxins and drugs, out of the cell. This process is a major cause of multidrug resistance (MDR) in both cancer cells and microbial pathogens. hksmp.commdpi.com

P-glycoprotein (P-gp): The most well-known efflux pump is P-glycoprotein (P-gp), a product of the mdr1 gene and a member of the ATP-binding cassette (ABC) transporter family. nih.gov P-gp is a primary mechanism of resistance for many chemotherapeutic agents, including Actinomycin D. nih.gov Overexpression of P-gp leads to decreased intracellular accumulation and subsequent resistance.

Relevance to this compound: A pivotal study investigating the modulation of P-glycoprotein found that, unlike Actinomycin D, this compound does not appear to be recognized by rat P-glycoprotein. eur.nl This suggests that resistance to this compound in cells expressing this specific transporter may be less pronounced compared to Actinomycin D, or that resistance must be mediated by other efflux pumps or mechanisms.

Table 1: Efflux Pump Activity in Actinomycin Resistance

| Efflux Pump | Substrate | Role in Resistance | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Actinomycin D | Actively effluxes the drug, reducing intracellular concentration and causing resistance. | nih.gov |

| Rat P-glycoprotein | This compound | Not recognized as a substrate. | eur.nl |

Target Modification or Bypass Pathways

If the drug successfully enters the cell, resistance can still emerge if the cellular target is modified or if the cell activates pathways to bypass the drug's effects. For actinomycins, which target DNA and inhibit transcription, these pathways primarily involve DNA repair and alterations in enzymes that interact with DNA.

Actinomycin D exerts its cytotoxic effects by intercalating into DNA and causing damage, thereby inhibiting transcription and replication. selleckchem.com Enhanced DNA repair capabilities can therefore confer resistance by mitigating the drug-induced damage.

Inhibition of Repair by Drug: Actinomycin D has been shown to inhibit the human DNA mismatch repair (MMR) pathway by preventing the binding of repair proteins to mismatched DNA. nih.gov This suggests a complex interplay where the drug itself hampers a key repair process.

Topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. oaepublish.com They are the targets for many anticancer drugs.

Actinomycin as a Topoisomerase Poison: Research has shown that Actinomycin D can act on both topoisomerase I and II, stabilizing the enzyme-DNA cleavage complex. nih.govresearchgate.net This converts the enzymes into cellular poisons that create permanent DNA breaks.

Resistance Through Alteration: A well-established mechanism of resistance to topoisomerase inhibitors is the alteration of the topoisomerase enzymes themselves, either through mutation or changes in expression levels. oaepublish.comnih.gov Cells that express lower levels of topoisomerases or harbor mutations that prevent drug binding or stabilization of the cleavage complex are often resistant to these drugs. oaepublish.com This represents a likely avenue for the development of resistance to this compound.

Table 2: Topoisomerase Interactions and Resistance

| Drug | Target Enzyme | Effect on Enzyme | Potential Resistance Mechanism | Reference |

|---|

Actinomycin D is a potent inhibitor of rRNA synthesis, which leads to a condition known as ribosomal or nucleolar stress. researchgate.net This stress response involves the release of free ribosomal proteins (RPs) into the nucleoplasm, where they can perform extraribosomal functions.

Ribosomal Stress and p53: Many free RPs, such as RPL5 and RPL11, can bind to the E3 ubiquitin ligase MDM2, preventing the degradation of the tumor suppressor protein p53. researchgate.net The subsequent activation of p53 can lead to cell cycle arrest or apoptosis.

Resistance via RP Alterations: Given this mechanism, alterations in ribosomal proteins that prevent their accumulation upon drug treatment or that block their ability to activate p53 could confer a resistance phenotype. tulane.edu Studies have shown that some ribosomal proteins can promote multidrug resistance. tulane.edu Therefore, changes in the expression or function of specific ribosomal proteins could allow cells to evade the apoptotic signals triggered by this compound-induced ribosomal stress. imrpress.com

Metabolic Adaptations Leading to Resistance

The development of resistance to compounds like this compound is often associated with significant shifts in cellular metabolism. These adaptations allow cells to counteract the drug's effects, compensate for the physiological cost of resistance, and maintain viability under therapeutic pressure. asm.org

Initial exposure to an antibiotic can induce a metabolic burden, often seen as an increase in glucose consumption to fuel the response. asm.org Over time, more permanent metabolic adaptations arise to compensate for this cost. asm.org In the context of actinomycins, this involves the differential regulation of numerous proteins and metabolites. A proteomics and metabolomics analysis of Methicillin-resistant Staphylococcus aureus (MRSA) treated with Actinomycin D revealed significant changes in 261 proteins and 144 metabolites. researchgate.net This large-scale alteration underscores a broad metabolic reprogramming.

Key research findings indicate that resistance can be linked to the modulation of specific metabolic pathways. For instance, the downregulation of messenger RNA (mRNA) for genes such as acnA (encoding aconitate hydratase) and icd (encoding isocitrate dehydrogenase) has been observed. researchgate.net These enzymes are critical components of the tricarboxylic acid (TCA) cycle. Molecular docking studies further suggest that Actinomycin D directly binds to the proteins AcnA and Icd. researchgate.net By downregulating these key enzymes, cells may alter their central carbon metabolism to develop a more resistant phenotype. Other studies have shown that resistance can also be associated with an enrichment of RNA metabolism pathways, which can enhance the stability of specific mRNAs that encode for proteins contributing to a resistant phenotype. biorxiv.org

Table 1: Key Metabolic Proteins and Their Role in Actinomycin Resistance

| Gene/Protein | Function | Observed Change in Resistance | Potential Impact on Resistance | Citation |

|---|---|---|---|---|

| AcnA | Aconitate Hydratase | Downregulation of mRNA | Alters TCA cycle, contributing to metabolic reprogramming. | researchgate.net |

| Icd | Isocitrate Dehydrogenase | Downregulation of mRNA | Disrupts central carbon metabolism and energy production. | researchgate.net |

| GpmA | Phosphoglycerate Mutase | Downregulation of mRNA | Affects glycolysis/gluconeogenesis pathways. | researchgate.net |

| EbpS | Elastin-binding Protein | Downregulation of mRNA | Role in cell adhesion and biofilm formation; downregulation may alter cell surface properties. | researchgate.net |

| ClfA | Clumping Factor A | Downregulation of mRNA | A virulence factor; its downregulation may be part of a broader stress response. | researchgate.net |

Genetic and Epigenetic Factors Influencing Resistance

The foundation of stable drug resistance lies in heritable changes at the molecular level, encompassing both direct alterations to the DNA sequence (genetic) and modifications that regulate gene expression without changing the code itself (epigenetic). While early studies demonstrated that resistance to actinomycin has a genetic basis, it was also shown that the drug's target—the DNA itself—remained unchanged in its ability to bind the drug in resistant strains, pointing towards other mechanisms of action.

Genetic mutations are a primary driver of permanent resistance. asm.org These mutations can alter drug targets, inactivate the drug, or, more commonly, affect the expression of genes that help the cell survive the drug's effects. However, resistance is not solely dependent on changes to the DNA sequence.

Epigenetic modifications play a crucial role in regulating gene expression and can induce heritable changes in cellular function. mdpi.com These mechanisms are dynamic and can be influenced by environmental pressures, such as exposure to a drug. Key epigenetic mechanisms include:

DNA Methylation: This process involves the addition of a methyl group to DNA, typically at CpG islands in promoter regions. psychiatryonline.org DNA methylation is often associated with the silencing or inactivation of genes. psychiatryonline.org In the context of drug resistance, hypomethylation (reduced methylation) of certain gene promoters has been linked to increased expression of proteins that confer resistance. mdpi.com

Histone Modification: Histones are proteins that package DNA into chromatin. Modifications to these proteins, such as acetylation, methylation, and phosphorylation, can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. nih.gov Histone acetylation, for example, is a well-studied modification that can regulate the expression of key drug efflux transporters like Multidrug Resistance Protein 1 (MDR1). nih.gov By altering histone acetylation patterns, cells can upregulate the expression of these pumps, thereby increasing the removal of the drug from the cell.

These epigenetic changes are reversible, which makes them attractive therapeutic targets. mdpi.com The development of resistance can be seen as a two-stage process where initial, transient adaptation may be driven by reversible epigenetic changes, which are later cemented by permanent genetic mutations.

Table 2: Epigenetic Mechanisms and Their Role in Drug Resistance

| Mechanism | Description | Effect on Gene Expression | Example in Drug Resistance | Citation |

|---|---|---|---|---|

| DNA Methylation | Addition of methyl groups to DNA, often at promoter regions. | Typically represses or silences gene transcription. | Hypomethylation can increase the expression of resistance-associated genes. | mdpi.compsychiatryonline.org |

| Histone Acetylation | Addition of acetyl groups to histone proteins. | Generally activates gene transcription by creating a more open chromatin structure. | Can modulate the expression and function of efflux transporters like MDR1 and BCRP. | nih.gov |

| Histone Deacetylation | Removal of acetyl groups from histone proteins. | Generally represses gene transcription by creating a more compact chromatin structure. | Inhibition of histone deacetylases (HDACs) can alter the expression of resistance proteins. | nih.gov |

| microRNAs (miRNAs) | Small non-coding RNAs that regulate gene expression post-transcriptionally. | Can lead to mRNA cleavage or inhibition of translation. | Can act as epigenetic regulators by modulating tumor suppressor genes or oncogenes involved in resistance pathways. | mdpi.com |

Future Research Directions and Unexplored Potential of Actinomycin F4

Advanced "-Omics" Approaches for Comprehensive Analysis

The application of high-throughput "-omics" technologies offers unparalleled opportunities to dissect the intricate biological systems influenced by actinomycin (B1170597) F4 and to discover novel analogues.

Genomics and Metabolomics for Novel Analogue Discovery

Genomic and metabolomic analyses are crucial for identifying new actinomycin analogues and understanding the biosynthetic pathways that produce them. By analyzing the genomes of actinomycetes, researchers can identify biosynthetic gene clusters (BGCs) responsible for actinomycin production. Coupled with metabolomic profiling, which analyzes the complete set of metabolites within an organism, these approaches can reveal previously undiscovered actinomycin variants. For instance, metabolomics, particularly when combined with molecular networking, has been instrumental in discovering new actinomycin analogues like actinomycin L1 and L2 from Streptomyces species researchgate.netbiorxiv.org. Future work could involve deep sequencing of diverse actinomycete strains from various ecological niches, followed by metabolomic profiling to identify novel actinomycin scaffolds or analogues with potentially improved or altered activities uni-tuebingen.dersc.org. This approach allows for the systematic exploration of the vast chemical space encoded within microbial genomes, aiming to avoid the rediscovery of known compounds and accelerate the discovery of novel therapeutic agents researchgate.netuni-tuebingen.de.

Table 1: Actinomycin Discovery through Omics Approaches

| Actinomycin Analogue | Source Organism | Discovery Method | Key Finding | Citation |

| Actinomycin L1 & L2 | Streptomyces sp. MBT27 | Metabolomics, Molecular Networking | Novel analogues with a unique spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2. Showed antimicrobial activity. | researchgate.netbiorxiv.org |

| Actinomycin X0β | Streptomyces sp. | Mass Spectrometry (MS) | Identified as a hydroxylated congener of actinomycin D in Streptomyces strains. | biorxiv.org |

| Actinomycin V | Kitasatospora sp. YINM00002 | Genome Mining, Fermentation | Identified alongside actinomycin D, indicating potential for diverse actinomycin production in this strain. | rsc.org |

Proteomics and Interactomics for Mechanism Elucidation

Understanding the precise molecular targets and cellular pathways affected by actinomycin F4 is vital for its rational development. Proteomics, the large-scale study of proteins, and interactomics, the study of protein-protein interactions, can provide this insight. By analyzing changes in protein expression profiles (proteomics) or mapping protein interaction networks (interactomics) in cells treated with this compound, researchers can identify key proteins involved in its mechanism of action. For example, proteomic studies have revealed that actinomycin D can lead to the upregulation of MEKK3 and downregulation of Hsp70, both of which are implicated in cell cycle regulation nih.gov. Future research could employ advanced proteomic techniques, such as quantitative mass spectrometry, and sophisticated interactomic mapping to identify all protein targets of this compound, including those involved in its cytotoxic effects and any potential unconventional activities. This would allow for a more comprehensive understanding of its cellular impact beyond DNA intercalation and RNA synthesis inhibition nih.govsathyabama.ac.innih.gov.

Application of Synthetic Biology for Enhanced Production and Diversification

Synthetic biology offers powerful tools to engineer microorganisms for improved production of natural products and to generate novel analogues. Actinomycetes, particularly Streptomyces species, are amenable to genetic manipulation, making them ideal hosts for synthetic biology approaches nih.govmdpi.com. Future research can focus on optimizing this compound biosynthesis pathways by engineering regulatory elements, improving precursor supply, or introducing heterologous genes to create novel variants. For instance, modifying carbon source utilization or employing gene editing techniques can significantly influence actinomycin production biorxiv.org. Synthetic biology can also be used to express actinomycin biosynthetic gene clusters in heterologous hosts, facilitating production and diversification nih.govmdpi.com. This could lead to increased yields of this compound or the creation of designer analogues with tailored properties.

Development of Next-Generation this compound Analogues with Tailored Activities

The inherent structural variability of actinomycins presents an opportunity to develop next-generation analogues with enhanced or precisely tailored biological activities. By understanding the structure-activity relationships (SAR) of existing actinomycins, researchers can rationally design and synthesize novel derivatives. This could involve modifying the peptide chains, the chromophore, or introducing new functional groups to improve efficacy, reduce toxicity, or target specific cellular pathways. Precursor-directed biosynthesis, where specific precursors are fed to the producing organism, has already been used to generate novel plicacetin (B1665354) derivatives uni-tuebingen.de. Future research could explore combinatorial biosynthesis strategies, leveraging enzymes from different pathways, to create a diverse library of this compound analogues with specific therapeutic profiles for applications in oncology, infectious diseases, or other areas.

Integration of In Silico Modeling and Machine Learning in Actinomycin Research

Computational approaches, including in silico modeling and machine learning (ML), are becoming indispensable tools in natural product research patheon.comfrontiersin.orgresearchgate.net. These methods can accelerate the discovery process, predict biological activities, and elucidate complex mechanisms. For this compound, in silico modeling can be used for molecular docking studies to predict binding affinities to potential protein targets, aiding in mechanism elucidation nih.govmdpi.com. Machine learning algorithms can be trained on existing data to predict the activity of novel actinomycin analogues or to identify key structural features responsible for specific biological effects researchgate.net. Furthermore, integrating multi-omics data with ML models can provide a more holistic understanding of this compound's cellular impact and guide the design of improved analogues frontiersin.orgnih.gov. Future research should focus on developing and applying these computational tools to systematically explore the actinomycin chemical space and predict promising candidates for experimental validation.

Table 2: In Silico and Machine Learning Applications in Actinomycin Research

| Application Area | Technique | Potential Use for this compound | Citation |

| Analogue Discovery | Genome Mining, Metabolomics | Identifying novel actinomycin scaffolds and variants. | researchgate.netuni-tuebingen.de |

| Mechanism Elucidation | Proteomics, Interactomics | Identifying protein targets and cellular pathways affected by this compound. | nih.govsathyabama.ac.in |

| Production Enhancement | Synthetic Biology, Metabolic Engineering | Optimizing biosynthesis pathways, engineering heterologous hosts for increased yield or diversification. | nih.govmdpi.com |

| Analogue Design | Structure-Activity Relationship (SAR) | Designing novel this compound derivatives with tailored activities by modifying key structural features. | uni-tuebingen.de |

| Target Prediction | Molecular Docking | Predicting binding affinities of this compound to potential biological targets (e.g., DNA, proteins). | nih.govmdpi.com |

| Activity Prediction | Machine Learning (QSAR/QSPR) | Predicting the antitumor, antimicrobial, or other biological activities of novel actinomycin analogues based on their chemical structures. | researchgate.net |

| Data Integration & Analysis | Multi-omics Integration, ML | Comprehensive analysis of complex biological data to understand cellular responses and identify key regulatory networks. | frontiersin.orgnih.gov |

Investigation of Unconventional Biological Activities Beyond Classical Mechanisms

While this compound is primarily known for its DNA intercalation and inhibition of RNA synthesis, emerging research suggests it may possess other biological activities. For instance, studies on actinomycin D have indicated roles in modulating immune responses, influencing cell cycle regulation through specific protein interactions, and potentially acting as a promoter of certain oncogenic pathways nih.govnih.govnih.govnih.gov. Future research should systematically investigate these less-understood activities. This could involve screening this compound against a broader range of biological assays, exploring its effects on cellular signaling pathways beyond transcription, and examining its potential interactions with novel cellular targets. Uncovering these unconventional activities could reveal new therapeutic applications for this compound or its derivatives, expanding its utility beyond its established roles.

Compound List:

this compound

Actinomycin D

Actinomycin L1

Actinomycin L2

Actinomycin X2

Actinomycin C2

Actinomycin C3

Actinomycin X0β

Actinomycin V

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.